molecular formula C20H24N8O B12279921 4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine

4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine

Cat. No.: B12279921
M. Wt: 392.5 g/mol
InChI Key: BFOCGVUGKOGKKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their significant biological activities and potential therapeutic applications. The structure of this compound includes a pyridopyrimidine core, which is a fused heterocyclic system combining pyridine and pyrimidine rings, along with piperazine and morpholine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridopyrimidine Core: This can be achieved through the condensation of appropriate pyridine and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Piperazine Moiety: This step involves the nucleophilic substitution reaction where a piperazine derivative is introduced to the pyridopyrimidine core.

    Attachment of the Morpholine Group: The final step involves the reaction of the intermediate with morpholine under suitable conditions, such as heating in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets, such as protein kinases. These interactions can inhibit the activity of kinases, thereby affecting signaling pathways involved in cell growth, proliferation, and survival. The compound’s structure allows it to bind to the active site of the kinase, blocking its activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds share a similar pyridopyrimidine core and exhibit comparable biological activities.

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds have a fused pyrazole and pyrimidine ring system and are known for their kinase inhibitory properties.

Uniqueness

4-[4-(4-{2-Methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential for therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C20H24N8O

Molecular Weight

392.5 g/mol

IUPAC Name

4-[4-[4-(2-methylpyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine

InChI

InChI=1S/C20H24N8O/c1-15-23-17-14-21-4-2-16(17)19(24-15)27-8-6-26(7-9-27)18-3-5-22-20(25-18)28-10-12-29-13-11-28/h2-5,14H,6-13H2,1H3

InChI Key

BFOCGVUGKOGKKH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CN=C2)C(=N1)N3CCN(CC3)C4=NC(=NC=C4)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.